REACTION_SMILES
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[Al+3:2].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:30].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[OH-:29].[OH2:28].[c:7]1([CH:13]([N:14]2[CH2:15][CH:16]([C:18](=[O:19])[NH:20][CH3:21])[CH2:17]2)[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[c:7]1([CH:13]([N:14]2[CH2:15][CH:16]([CH2:18][NH:20][CH3:21])[CH2:17]2)[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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CNC(=O)C1CN(C(c2ccccc2)c2ccccc2)C1
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CNC(=O)C1CN(C(c2ccccc2)c2ccccc2)C1
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Name
|
|
Type
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product
|
Smiles
|
CNCC1CN(C(c2ccccc2)c2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |